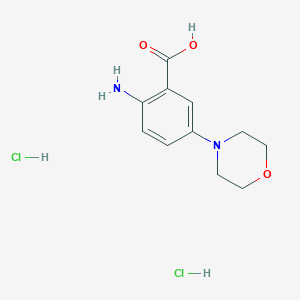
2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-5-(morpholin-4-yl)benzoic acid dihydrochloride” is a chemical compound with the CAS Number: 1909309-15-4 . It has a molecular weight of 295.17 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O3.2ClH/c12-10-2-1-8 (7-9 (10)11 (14)15)13-3-5-16-6-4-13;;/h1-2,7H,3-6,12H2, (H,14,15);2*1H . This code provides a specific description of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is not specified .Applications De Recherche Scientifique
Pharmacological Properties in GABA(B) Receptors
2-Amino-5-(morpholin-4-yl)benzoic acid derivatives have been evaluated for their impact on GABA(B) receptors. Research indicates that these compounds are effective GABA(B) receptor antagonists, showing significant pharmacological activity in this domain. This was evidenced by the ability of morpholin-2-yl-phosphinic acids to antagonize the effects of baclofen, a GABA(B) receptor agonist, in rat neocortical slices (Ong et al., 1998).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of 2-Amino-5-(morpholin-4-yl)benzoic acid derivatives. For instance, a series of novel 5‐[2‐(morpholin‐4‐yl)acetamido] benzoxazole derivatives were synthesized and tested for their in vitro activities against various strains of bacteria and yeasts, displaying a broad spectrum of antimicrobial activity (Temiz‐Arpacı et al., 2005). Additionally, novel 1,2,4-Triazole derivatives involving morpholine were synthesized and found to possess good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Synthesis of New Derivatives and Structural Analysis
Research into the synthesis of new derivatives of 2-Amino-5-(morpholin-4-yl)benzoic acid and their structural analysis has been a significant area of focus. For example, new derivatives of 4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine were synthesized and characterized by their spectroscopic and microanalytical data (Karimian et al., 2017). In another study, molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene were analyzed using X-ray diffraction, providing insights into the spatial structures of these compounds (Kovalevsky et al., 1998).
Synthesis of Polyesteramides with Functional Groups
2-Amino-5-(morpholin-4-yl)benzoic acid derivatives have also been used in the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds were obtained through ring-opening copolymerization and demonstrated potential applications in biodegradable materials and polymer science (Veld et al., 1992).
Gel-Formation in Imide Derivatives
Research into solvation controlling reaction paths and gel-formation in imide derivatives involving 2-Amino-5-(morpholin-4-yl)benzoic acid has been conducted. This research is significant for understanding the chemical processes leading to gel formation in these compounds (Singh & Baruah, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-5-morpholin-4-ylbenzoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13;;/h1-2,7H,3-6,12H2,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTXCDOEIWVFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909309-15-4 |
Source


|
| Record name | 2-amino-5-(morpholin-4-yl)benzoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)
![4-benzoyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)

![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)





